molecular formula C21H24FN3O3S B2990716 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide CAS No. 897618-78-9

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide

Cat. No.: B2990716
CAS No.: 897618-78-9
M. Wt: 417.5
InChI Key: PFAVLBSSDHRGJL-IZZDOVSWSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Biochemical Analysis

Biochemical Properties

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Cellular Effects

In cellular models, this compound has been shown to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner . Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. The inhibitory effect of this compound on uridine uptake could not be washed out, suggesting a long-term effect on cellular function .

Metabolic Pathways

Its interaction with ENTs suggests a role in the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via ENTs . Its inhibitory effects on these transporters could influence its localization or accumulation within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide typically involves multiple steps, starting with the preparation of the piperazine core. The piperazine ring is often synthesized through the reaction of 4-fluorophenylamine with appropriate sulfonating agents to introduce the sulfonyl group. Subsequent steps involve the formation of the cinnamamide moiety through acylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. It may be investigated for its efficacy in treating diseases or conditions related to its biological activity, such as inflammation or cancer.

Industry: In industry, this compound can be used in the development of new materials or chemicals. Its unique properties may be harnessed for applications in pharmaceuticals, agrochemicals, or other industrial products.

Comparison with Similar Compounds

  • N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide: A closely related compound with a different amide group.

  • 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine: Another compound featuring a piperazine ring and a sulfonyl group.

Uniqueness: N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c22-19-7-9-20(10-8-19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-6-18-4-2-1-3-5-18/h1-11H,12-17H2,(H,23,26)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAVLBSSDHRGJL-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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